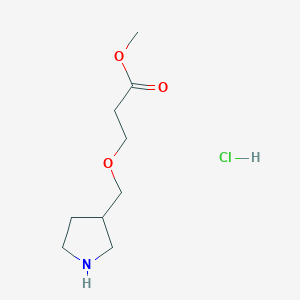
Dihydrochlorure de 1-méthyl-4-(3-pipéridinyl)pipérazine
Vue d'ensemble
Description
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as a reagent and building block in synthetic applications and as an excellent catalyst for many condensation reactions .
Applications De Recherche Scientifique
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent and building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It acts as a catalyst in various industrial processes, enhancing reaction efficiency and product yield .
Mécanisme D'action
Target of Action
It is known that piperazine derivatives often interact with various neurotransmitter receptors in the central nervous system .
Mode of Action
Piperazine derivatives are generally known to interact with their targets, leading to changes in the receptor’s function .
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The effects would be dependent on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride. These factors could include temperature, pH, and the presence of other compounds .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride are not mentioned in the search results, it’s worth noting that it is used as a reagent and building block in several synthetic applications . This suggests that it could continue to be valuable in the development of new synthetic methods and materials.
Analyse Biochimique
Biochemical Properties
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a catalyst in several condensation reactions . It also serves as an intermediate in synthetic applications . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity This binding can result in changes in gene expression and subsequent alterations in cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Beyond this threshold, the effects can become more pronounced and potentially harmful.
Metabolic Pathways
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can influence metabolic flux and the levels of metabolites within cells. The compound’s metabolism is an important aspect of its overall biochemical activity and effects on cellular function.
Transport and Distribution
The transport and distribution of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular processes.
Subcellular Localization
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for its interactions with biomolecules and its overall impact on cellular function.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary to manufacturers and may vary depending on the desired application .
Analyse Des Réactions Chimiques
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Condensation: As a catalyst, it facilitates condensation reactions, forming larger molecules from smaller ones
Common reagents and conditions used in these reactions include strong acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(4-piperidinyl)piperazine: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications
1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride: Another derivative with distinct properties and uses.
The uniqueness of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride lies in its specific structural configuration, which imparts unique reactivity and catalytic properties.
Propriétés
IUPAC Name |
1-methyl-4-piperidin-3-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;/h10-11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRGYDBNTZNDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)
![Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate](/img/structure/B1456235.png)




![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)





